molecular formula C19H26N2O4S B2403531 N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1448122-73-3

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Numéro de catalogue: B2403531
Numéro CAS: 1448122-73-3
Poids moléculaire: 378.49
Clé InChI: BPODBYTWBWLWQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mécanisme D'action

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of its substrates. CK2 has many substrates, including transcription factors, signaling proteins, and cell cycle regulators, and inhibition of CK2 can lead to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
Inhibition of CK2 by this compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is its specificity for CK2, which reduces the potential for off-target effects. Another advantage is its ability to inhibit CK2 in vivo, which allows for the evaluation of its therapeutic potential in animal models. One limitation of this compound is its low solubility, which can limit its use in certain experimental settings.

Orientations Futures

For the study of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide include evaluation of its therapeutic potential in combination with other drugs, identification of biomarkers, development of more potent and selective CK2 inhibitors, and clinical trials for various diseases.

Méthodes De Synthèse

The synthesis of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-(3-cyclohexylsulfonylazetidin-1-yl)acetic acid, followed by the reaction with 4-(2-oxoethyl)phenylboronic acid. The final product is obtained after purification and isolation. The synthesis of this compound has been described in several publications, including the original patent (US 20100216733 A1).

Applications De Recherche Scientifique

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and this compound has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. This compound has also been shown to have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as viral infections, such as HIV and HCV.

Propriétés

IUPAC Name

N-[4-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-14(22)20-16-9-7-15(8-10-16)11-19(23)21-12-18(13-21)26(24,25)17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPODBYTWBWLWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.